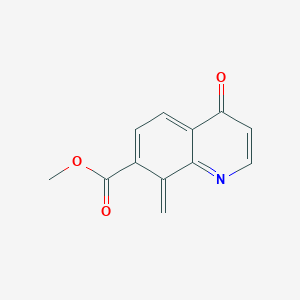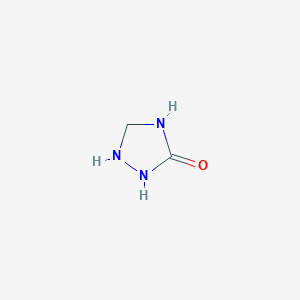![molecular formula C94H90N4O6P3+3 B12360374 2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium” is a highly complex molecule that likely belongs to a class of compounds known for their significant roles in various scientific fields. This compound’s structure suggests it may have applications in areas such as medicinal chemistry, biochemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the Porphyrin Core: This step involves the synthesis of the tetrapyrrole macrocycle, which is the core structure of the porphyrin.
Functionalization: Introduction of various functional groups such as ethenyl, ethyl, and methyl groups.
Attachment of Phosphanium Groups: The triphenylphosphanium groups are introduced through specific reactions, possibly involving nucleophilic substitution or coupling reactions.
Final Assembly: The final step involves the coupling of all intermediate structures to form the complete molecule.
Industrial Production Methods
Industrial production of such complex molecules may involve automated synthesis using advanced techniques such as solid-phase synthesis, flow chemistry, or combinatorial chemistry to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a catalyst or a reagent in various organic reactions due to its complex structure and functional groups.
Biology
In biology, it may serve as a probe or marker in biochemical assays, given its potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent due to its unique structural features.
Industry
In industry, it may find applications in materials science, such as in the development of advanced materials or nanotechnology.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Intercalation: Inserting between DNA base pairs, affecting replication or transcription.
Signal Transduction: Modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Porphyrins: Similar in having a tetrapyrrole macrocycle.
Phosphanium Salts: Similar in containing triphenylphosphanium groups.
Uniqueness
This compound’s uniqueness lies in its combination of a porphyrin core with multiple triphenylphosphanium groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C94H90N4O6P3+3 |
|---|---|
Molekulargewicht |
1464.7 g/mol |
IUPAC-Name |
2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium |
InChI |
InChI=1S/C94H89N4O6P3/c1-7-79-66(3)83-63-85-68(5)81(54-55-89(99)102-56-59-105(70-36-18-9-19-37-70,71-38-20-10-21-39-71)72-40-22-11-23-41-72)92(97-85)82(62-90(100)103-57-60-106(73-42-24-12-25-43-73,74-44-26-13-27-45-74)75-46-28-14-29-47-75)93-91(69(6)86(98-93)65-88-80(8-2)67(4)84(96-88)64-87(79)95-83)94(101)104-58-61-107(76-48-30-15-31-49-76,77-50-32-16-33-51-77)78-52-34-17-35-53-78/h7,9-53,63-65,68,81H,1,8,54-62H2,2-6H3,(H-,95,96,97,98,101)/q+2/p+1/t68-,81-/m0/s1 |
InChI-Schlüssel |
CTGBPEHOLXWBSE-MEXMCTBWSA-O |
Isomerische SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |
Kanonische SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
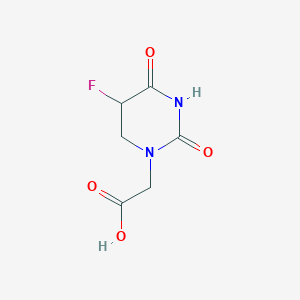
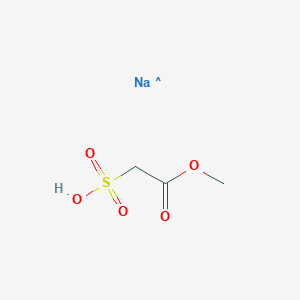
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
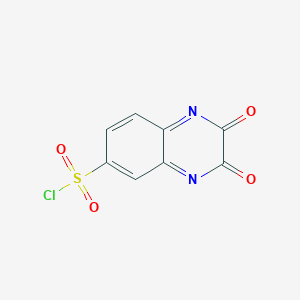
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
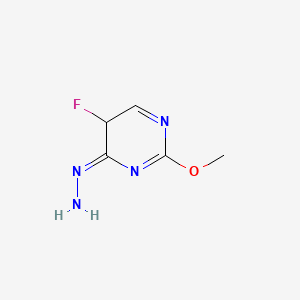
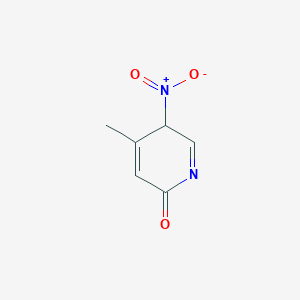
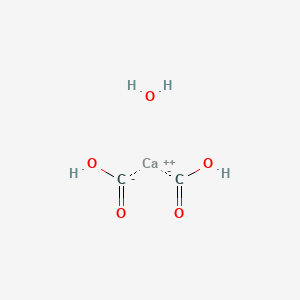
![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)

